(2-Methylpyrimidin-4-yl)methanol

描述

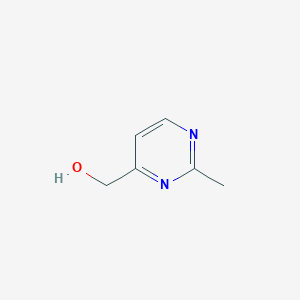

(2-Methylpyrimidin-4-yl)methanol is a chemical compound with the molecular formula C6H8N2O It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyrimidin-4-yl)methanol typically involves the methylation of pyrimidine derivatives. One common method is the α-methylation of pyrimidine using a continuous flow setup. This method involves passing the starting material through a column packed with Raney nickel using a low boiling point alcohol such as 1-propanol at high temperature . This process is advantageous due to its high selectivity, shorter reaction times, and reduced waste compared to conventional batch processes.

Industrial Production Methods: Industrial production of this compound may involve similar continuous flow methods due to their efficiency and scalability. The use of Raney nickel as a catalyst and low boiling point alcohols ensures a greener and more sustainable production process.

化学反应分析

Types of Reactions: (2-Methylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form (2-Methylpyrimidin-4-yl)methane.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Various reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of (2-Methylpyrimidin-4-yl)aldehyde or (2-Methylpyrimidin-4-yl)carboxylic acid.

Reduction: Formation of (2-Methylpyrimidin-4-yl)methane.

Substitution: Formation of various substituted pyrimidine derivatives.

科学研究应用

(2-Methylpyrimidin-4-yl)methanol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

作用机制

The mechanism of action of (2-Methylpyrimidin-4-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. Its pyrimidine ring structure enables it to interact with nucleic acids and proteins, influencing cellular processes and signaling pathways.

相似化合物的比较

Pyrimidine: The parent compound of (2-Methylpyrimidin-4-yl)methanol, widely studied for its role in nucleic acids.

(2-Methylpyrimidin-4-yl)methane: A reduced form of this compound.

(2-Methylpyrimidin-4-yl)aldehyde: An oxidized form of this compound.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

生物活性

(2-Methylpyrimidin-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a hydroxymethyl group and a methyl group at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 140.14 g/mol. The presence of the hydroxymethyl group enhances its reactivity, allowing it to participate in various chemical reactions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This property makes it a candidate for further research in cancer therapeutics.

- Antimicrobial Properties : Research has shown that compounds related to this compound exhibit antimicrobial activity against various bacterial strains, suggesting potential applications as antibacterial agents.

Enzyme Inhibition Studies

A study conducted on various pyrimidine derivatives, including this compound, demonstrated its ability to inhibit specific enzymes critical for cancer cell proliferation. The compound showed promising results in inhibiting kinases, which are pivotal in regulating cell division and survival.

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Kinase A | 12.5 | |

| 5-Bromo-2-methylpyrimidin-4-ylmethanol | Kinase B | 15.3 |

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several pathogenic bacteria. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 20 | 25 |

| Bacillus subtilis | 18 | 30 |

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study involving the NCI-60 cancer cell line panel demonstrated that this compound exhibited notable cytotoxic effects against several cancer cell lines, with an average growth inhibition of over 60% at concentrations above 10 μM.

- Antibacterial Efficacy Against Mycobacterium tuberculosis : A patent application highlighted the use of this compound as a potential therapeutic agent against Mycobacterium tuberculosis, emphasizing its selective inhibition capabilities which could lead to new treatments for drug-resistant strains .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (2-Methylpyrimidin-4-yl)methanol, and what critical parameters must be controlled during synthesis?

A common method involves acid-catalyzed condensation of substituted pyrimidine precursors. For example, analogous pyrimidine methanol derivatives are synthesized via refluxing a mixture of aldehyde, urea/thiourea, and a ketone in ethanol with HCl as a catalyst . Key parameters include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 24–25 hours | Prolonged time ensures completion but risks side reactions. |

| Temperature | Reflux (~78°C for ethanol) | Ensures reactivity without decomposition. |

| Catalyst (HCl) | Catalytic amount (e.g., 0.5–1 eq) | Excess acid may promote by-products. |

| Solvent | Anhydrous ethanol | Prevents hydrolysis of intermediates. |

Post-synthesis, crystallization from methanol is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can UV-Vis data assist in identification?

- NMR Spectroscopy : H and C NMR can confirm the methylpyrimidine backbone and methanol substituent. The methyl group at position 2 and hydroxyl proton (~1–5 ppm) are diagnostic .

- UV-Vis Spectroscopy : Pyrimidine derivatives exhibit strong absorbance at 245 nm and 276 nm due to π→π* transitions in the aromatic ring, aiding in purity assessment and compound identification .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., CHNO, MW 124.14 g/mol).

Q. What are the recommended storage conditions and stability considerations for this compound?

Store at -20°C in airtight, light-protected containers. The compound is stable for ≥4 years under these conditions, but hygroscopicity necessitates desiccants. Degradation products (e.g., oxidized aldehydes) can form if exposed to moisture or elevated temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound using programs like SHELXL?

- Twinning Analysis : Use SHELXL’s TWIN command to detect and model twinned crystals, a common issue in pyrimidine derivatives .

- High-Resolution Data : Refine against data with resolution ≤1.0 Å to reduce ambiguity in electron density maps.

- Restraints and Constraints : Apply geometric restraints for bond lengths/angles based on similar structures (e.g., pyrimidine analogs in ) to stabilize refinement .

Q. What strategies optimize regioselective functionalization of this compound in multi-step syntheses?

- Protecting Group Strategy : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ether to direct reactions to the pyrimidine ring.

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the methyl group, enabling selective alkylation or halogenation .

- Cross-Coupling : Suzuki-Miyaura coupling at the 4-position (activated by the methanol group’s electron-donating effect) for aryl/heteroaryl introductions .

Q. How can researchers identify and mitigate by-product formation during the synthesis of this compound?

- Analytical Monitoring : Use HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to track reaction progress. Common by-products include:

- Over-oxidized aldehydes (e.g., 2-Methylpyrimidine-4-carbaldehyde).

- Dimerization products (e.g., ether-linked dimers).

- Mitigation : Reduce reaction temperature to 60°C and use N atmosphere to minimize oxidation .

Q. How should researchers address contradictions in experimental data, such as inconsistent NMR or bioactivity results?

- Hypothesis Testing : Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Alternative Characterization : Validate purity via elemental analysis or X-ray crystallography to rule out impurities .

- Statistical Analysis : Apply ANOVA or t-tests to bioactivity data to determine if discrepancies are significant (p < 0.05) .

属性

IUPAC Name |

(2-methylpyrimidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-7-3-2-6(4-9)8-5/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAMGKJWSAIQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308057 | |

| Record name | 2-Methyl-4-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131605-06-5 | |

| Record name | 2-Methyl-4-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131605-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylpyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。